6'-Hydroxy-2',4'-dimethoxychalcone

Catalog No.
S12913864
CAS No.
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-Hydroxy-2',4'-dimethoxychalcone

Product Name

6'-Hydroxy-2',4'-dimethoxychalcone

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3

InChI Key

QKQLSQLKXBHUSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O

Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenyl-2-propen-1-one is a natural product found in Cedrelopsis grevei, Alpinia mutica, and other organisms with data available.

6'-Hydroxy-2',4'-dimethoxychalcone is a member of the chalcone family, characterized by its unique structure that includes two methoxy groups and a hydroxyl group. Chalcones are naturally occurring compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific arrangement of the hydroxy and methoxy substituents in 6'-Hydroxy-2',4'-dimethoxychalcone contributes to its distinct chemical reactivity and biological effects.

The chemical behavior of 6'-Hydroxy-2',4'-dimethoxychalcone can be understood through various reactions typical of chalcones. These include:

  • Condensation Reactions: Chalcones are often synthesized through the Claisen-Schmidt condensation of acetophenones and aldehydes. For 6'-Hydroxy-2',4'-dimethoxychalcone, this would involve the reaction of 2',4'-dimethoxybenzaldehyde with a suitable acetophenone under basic conditions.
  • Oxidative Cyclization: This compound can undergo oxidative cyclization to form flavonoids, as seen in related studies where chalcones are converted into flavone derivatives through oxidation processes using iodine or other oxidizing agents .
  • Reduction Reactions: The presence of the hydroxy group allows for potential reduction reactions, which can lead to the formation of dihydrochalcones.

6'-Hydroxy-2',4'-dimethoxychalcone exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase-2, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity: Preliminary studies suggest that 6'-Hydroxy-2',4'-dimethoxychalcone may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .

The synthesis of 6'-Hydroxy-2',4'-dimethoxychalcone typically involves:

  • Claisen-Schmidt Condensation: This method combines 2',4'-dimethoxybenzaldehyde with an appropriate acetophenone in the presence of a base (e.g., sodium hydroxide) to form the chalcone.
    python
    # Reaction SchemeAcetophenone + 2',4'-Dimethoxybenzaldehyde → 6'-Hydroxy-2',4'-dimethoxychalcone
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.
  • Characterization: The synthesized compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure .

6'-Hydroxy-2',4'-dimethoxychalcone has several potential applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into therapeutic agents for conditions like arthritis or cancer.
  • Cosmetics: Its antioxidant activity makes it a suitable candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, it could be used in food preservation to enhance shelf life and prevent spoilage.

Research on interaction studies involving 6'-Hydroxy-2',4'-dimethoxychalcone has focused on:

  • Enzyme Inhibition: Investigations into its ability to inhibit enzymes involved in inflammatory pathways have shown promising results, indicating potential therapeutic uses.
  • Cellular Mechanisms: Studies have explored its effects on signaling pathways related to apoptosis and inflammation, demonstrating its role in modulating cellular responses under stress conditions .

Several compounds share structural similarities with 6'-Hydroxy-2',4'-dimethoxychalcone. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2',4',6'-TrimethoxychalconeThree methoxy groupsAntioxidant, anticancer
4'-HydroxychalconeHydroxyl group at the para positionAnti-inflammatory
ButeinHydroxyl and methoxy groupsAntioxidant, anti-inflammatory
3-HydroxyflavoneHydroxyl group with flavonoid structureAntioxidant, anticancer

Uniqueness of 6'-Hydroxy-2',4'-dimethoxychalcone

The unique combination of two methoxy groups and one hydroxyl group at specific positions distinguishes 6'-Hydroxy-2',4'-dimethoxychalcone from other chalcones. This specific arrangement enhances its biological activity compared to similar compounds, particularly in terms of its efficacy as an antioxidant and anti-inflammatory agent.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.10485899 g/mol

Monoisotopic Mass

284.10485899 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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